MK-0731

Catalog No.
S548446
CAS No.
845256-65-7
M.F
C25H28F3N3O2
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-0731

CAS Number

845256-65-7

Product Name

MK-0731

IUPAC Name

(5S)-3-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide

Molecular Formula

C25H28F3N3O2

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3/t22-,23+,25-/m1/s1

InChI Key

MYBGWENAVMIGMM-GIFXNVAJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide, MK 0731, MK-0731, MK731 cpd

Canonical SMILES

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)F)N(C)C(=O)N2CC(=C[C@@]2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

The exact mass of the compound (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide is 459.21336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-0731 is a potent, allosteric inhibitor of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of a functional mitotic spindle during cell division. [REFS-1, REFS-2] By selectively targeting KSP, which is primarily expressed in proliferating cells, MK-0731 induces mitotic arrest, making it a critical tool compound for investigating cancer cell proliferation and mechanisms of antimitotic drug resistance. [3] Its well-defined mechanism and high selectivity distinguish it from traditional antimitotic agents that target the more ubiquitously expressed protein, tubulin. [2]

Direct substitution of MK-0731 with common antimitotics like paclitaxel is unviable for specific research goals due to fundamental differences in mechanism and resistance profiles. Taxanes target tubulin, a protein critical for the function of healthy, non-dividing cells such as neurons, creating potential for confounding off-target effects. [1] In contrast, MK-0731 targets KSP, which is expressed only during mitosis, offering a more precise tool to study cell-cycle arrest. [REFS-1, REFS-2] Critically, MK-0731 retains its inhibitory activity in cancer cell lines that have developed resistance to paclitaxel through mechanisms like P-glycoprotein (Pgp) overexpression, making it an essential, non-interchangeable compound for studying drug-resistant tumors. [2]

High Potency and >20,000-Fold Selectivity for KSP Target

MK-0731 demonstrates potent, nanomolar inhibition of KSP with an IC50 of 2.2 nM. [1] This potency is coupled with exceptional target specificity; it is over 20,000-fold selective for KSP when tested against a panel of eight other structurally and functionally related kinesin motor proteins (IC50 > 50 µM for all others). [2]

Evidence DimensionInhibitory Potency (IC50) and Selectivity
Target Compound DataIC50 = 2.2 nM for KSP
Comparator Or BaselinePanel of 8 related kinesins (CENP-E, MKLP-1, Kif3A, etc.) with IC50 > 50,000 nM
Quantified Difference>20,000-fold higher selectivity for KSP
ConditionsIn vitro enzyme inhibition assays

This high degree of selectivity ensures that observed biological effects are attributable specifically to KSP inhibition, providing higher confidence and reproducibility in experimental outcomes.

Efficacy in Paclitaxel-Resistant Models via P-glycoprotein (Pgp) Efflux Avoidance

Unlike many conventional chemotherapeutics, MK-0731 is engineered to be a poor substrate for the P-glycoprotein (Pgp) efflux pump. [1] As a result, it maintains potent activity in cell lines that are resistant to paclitaxel due to Pgp overexpression. In a cell-based assay, MK-0731 induced a mitotic block with an IC50 of 19 nM in a Pgp-overexpressing cell line that is refractory to paclitaxel. [1]

Evidence DimensionMitotic Block Potency (IC50) in Resistant Cells
Target Compound DataIC50 = 19 nM (MK-0731)
Comparator Or BaselinePaclitaxel (ineffective in this model)
Quantified DifferenceMK-0731 remains effective while paclitaxel does not
ConditionsCell-based mitotic arrest assay in a Pgp-overexpressing, paclitaxel-resistant cancer cell line.

For researchers studying mechanisms of chemoresistance, this compound allows for the specific inhibition of mitosis in models where standard agents like taxanes fail, enabling investigation of downstream pathways.

Defined In Vivo Pharmacokinetics for Preclinical Study Design

The pharmacokinetic profile of MK-0731 has been characterized in human clinical trials, providing valuable data for designing preclinical in vivo experiments. At the maximum tolerated dose (17 mg/m²/24 h), the compound exhibits a terminal half-life (t1/2) of approximately 5.9 hours and an average clearance of 153 mL/min. [1] It is characterized as a low clearance compound, and its exposure (AUC) increases proportionally with dose, indicating predictable behavior for dose-response studies. [REFS-1, REFS-2]

Evidence DimensionPharmacokinetic Parameters (Human)
Target Compound Datat1/2 ≈ 5.9 h; Clearance ≈ 153 mL/min
Comparator Or BaselineDose-proportional exposure
Quantified DifferenceNot applicable (characterization data)
ConditionsPhase I clinical trial, 24-hour continuous intravenous infusion.

Access to reliable human PK data allows researchers to better design and scale in vivo animal studies, improving the translatability and reproducibility of their findings.

Investigating Mitotic Arrest in Taxane-Resistant Cancer Models

MK-0731 is the indicated tool for cell culture or xenograft studies using cancer models known to overexpress P-glycoprotein (Pgp) or harbor tubulin mutations, where standard agents like paclitaxel are ineffective. [1] Its ability to circumvent these common resistance mechanisms allows for the reliable induction of mitotic arrest to study downstream signaling or potential therapeutic vulnerabilities.

Isolating KSP-Specific Effects in Cell Cycle Research

When the research goal is to parse the specific role of KSP in mitosis without the confounding effects of tubulin disruption, MK-0731 is a superior choice. Its >20,000-fold selectivity for KSP over other kinesins ensures that observed phenotypes are directly linked to the target, a crucial factor for mechanistic studies and target validation. [2]

Preclinical In Vivo Efficacy Studies Requiring a Well-Characterized Inhibitor

For in vivo studies in animal models, the established pharmacokinetic profile of MK-0731 allows for more rational dosing and scheduling. [3] Its proven ability to inhibit tumor growth in xenograft models to a degree comparable to paclitaxel, combined with its predictable dose-proportional exposure, makes it a reliable positive control or test agent. [1]

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

459.21336163 Da

Monoisotopic Mass

459.21336163 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8HIJ5G3O02

Other CAS

845256-65-7

Wikipedia

Mk-0731

Dates

Last modified: 07-15-2023
1. Matthieu, Michel; Dubois, Vincent; Tranchant, Isabelle; Kearsey, Jonathan. Preparation of peptide prodrugs modified with a 1,2,3,4-cyclobutanetetracarboxylic acid derived moiety useful in treatment and diagnosis of tumors and inflammatory diseases. PCT Int. Appl. (2008), 96pp. CODEN: PIXXD2 WO 2008120098 A2 20081009 CAN 149:448733 AN 2008:1210491
2. Matthieu, Michel; Dubois, Vincent; Tranchant, Isabelle; Kearsey, Jonathan. Preparation of peptide prodrugs modified with a 1,2,3,4-cyclobutanetetracarboxylic acid derived moiety useful in treatment and diagnosis of tumors and inflammatory diseases. Eur. Pat. Appl. (2008), 31pp. CODEN: EPXXDW EP 1977765 A1 20081008 CAN 149:448732 AN 2008:1205912
3. Cox, Christopher D.; Coleman, Paul J.; Breslin, Michael J.; Whitman, David B.; Garbaccio, Robert M.; Fraley, Mark E.; Buser, Carolyn A.; Walsh, Eileen S.; Hamilton, Kelly; Schaber, Michael D.; Lobell, Robert B.; Tao, Weikang; Davide, Joseph P.; Diehl, Ronald E.; Abrams, Marc T.; South, Vicki J.; Huber, Hans E.; Torrent, Maricel; Prueksaritanont, Thomayant; Li, Chunze; Slaughter, Donald E.; Mahan, Elizabeth; Fernandez-Metzler, Carmen; Yan, Youwei; Kuo, Lawrence C.; Kohl, Nancy E.; Hartman, George D. Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry (2008), 51(14), 4239-4252. CODEN: JMCMAR ISSN:0022-2623. CAN 149:191278 AN 2008:779815
4. Javadi, Gary; Karady, Sandor; Maeda, Kenji; Miller, Ross A.; Szumigala, Ronald H. A process for the preparation of 2,2-disubstituted pyrroles. PCT Int. Appl. (2005), 48 pp. CODEN: PIXXD2 WO 2005102996 A2 20051103 CAN 143:440255 AN 2005:1171050
5. Coleman, Paul J.; Cox, Christopher D.; Garbaccio, Robert M.; Hartman, George D. Preparation of dihydropyrrolecarboxamides as mitotic kinesin inhibitors for treating cancer. PCT Int. Appl. (2005), 187 pp. CODEN: PIXXD2 WO 2005019206 A1 20050303 CAN 142:280064 AN 2005:182653
6. Coleman, Paul J.; Cox, Christopher D.; Garbaccio, Robert M.; Hartman, George D. A preparation of pyrrolecarboxamide derivatives, useful as mitotic kinesin inhibitors. U.S. Pat. Appl. Publ. (2005), 52 pp. CODEN: USXXCO US 2005038074 A1 20050217 CAN 142:240324 AN 2005:140806

Explore Compound Types